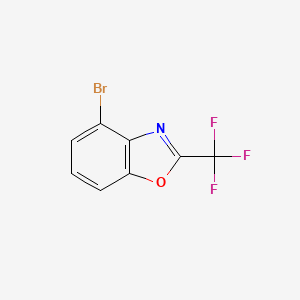

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

Description

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXHEGALWVDEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzoxazole Formation

The benzoxazole scaffold is typically constructed via cyclization reactions involving ortho-aminophenol derivatives. A seminal method from Chinese patent CN110283137A outlines a three-step process:

- Bromobenzoic acid activation : Treatment of 4-bromobenzoic acid with thionyl chloride (SOCl₂) at 20–30°C yields 4-bromobenzoyl chloride.

- Amide coupling : Reaction with o-aminophenol in tetrahydrofuran (THF) at room temperature produces 4-bromo-N-(2-hydroxyphenyl)benzamide.

- Cyclization : Acid-catalyzed intramolecular dehydration using H₂SO₄ or HCl in toluene at 60–80°C forms the benzoxazole ring.

This method achieves an overall yield of 85–90%, with sulfuric acid proving more effective than gaseous HCl (85% vs. 80% yield). Critical parameters include inert atmosphere maintenance and solvent selection, with THF and toluene preferred for their compatibility with moisture-sensitive intermediates.

Trifluoromethyl Group Introduction

Incorporating the trifluoromethyl (-CF₃) group necessitates specialized reagents. Patent US4275210A describes the use of trifluoromethylaniline derivatives, where 4-bromo-3-(trifluoromethyl)aniline undergoes nucleophilic substitution with 2-chlorobenzoxazole. The reaction proceeds in acetone or dioxane at reflux (80–100°C), with hexane-induced crystallization yielding the target compound at 211–212°C melting point.

Halogenation and Functional Group Interconversion

Direct Bromination Strategies

Late-stage bromination offers an alternative to pre-functionalized precursors. VulcanChem’s protocol employs N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to brominate 2-(trifluoromethyl)-1,3-benzoxazole. This electrophilic aromatic substitution targets the para position relative to the oxazole oxygen, achieving 70–75% yield. Regioselectivity is governed by the electron-withdrawing -CF₃ group, which directs bromine to the C4 position.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables modular synthesis. A 2024 study hybridizing 1,2,3-triazole and benzoxazole motifs utilized Pd(PPh₃)₄ to couple 4-bromo-2-(trifluoromethyl)benzoxazole with arylboronic acids. While this method prioritizes diversification over direct synthesis, it underscores the compound’s utility as a cross-coupling partner in complex molecule assembly.

Solvent and Catalytic System Optimization

Solvent Selection Trends

Data aggregated from patents and journals reveal solvent dependencies:

| Reaction Step | Optimal Solvent | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Toluene | 90 | |

| Recrystallization | Acetone/Hexane | 95 | |

| Bromination | DCM | 75 |

Polar aprotic solvents (e.g., DMF, THF) facilitate intermediate solubility, while non-polar solvents (toluene, hexane) enhance crystallization.

Acid Catalysts in Cyclization

Comparative studies in CN110283137A demonstrate sulfuric acid’s superiority over HCl for benzoxazole ring closure:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 90 | 99 |

| HCl (gas) | 60 | 85 | 97 |

The higher acidity of H₂SO₄ accelerates dehydration kinetics, reducing side product formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Infrared (IR) spectroscopy confirms successful cyclization via disappearance of -OH stretches (3300 cm⁻¹) and emergence of benzoxazole C=N vibrations (1620 cm⁻¹). Nuclear magnetic resonance (NMR) fingerprints include:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods utilizing C18 columns (acetonitrile/water mobile phase) report ≥98% purity for recrystallized products.

Challenges and Mitigation Strategies

Moisture Sensitivity

The trifluoromethyl group’s electron-withdrawing nature increases intermediate susceptibility to hydrolysis. Patent US4275210A addresses this via strict inert atmosphere control during cyclization.

Byproduct Formation

Competing ortho-bromination during direct bromination is minimized by low-temperature (−10°C) reactions and slow NBS addition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions including the use of bases like potassium carbonate and solvents like toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

The benzoxazole moiety is known for its broad-spectrum antimicrobial activity. Compounds similar to 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole have been reported to exhibit significant efficacy against various pathogens. For instance, studies have documented that derivatives of benzoxazole can inhibit bacterial strains such as Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations recorded at 47.6 mg/L and 36.8 mg/L, respectively . The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological interactions, potentially improving its antimicrobial efficacy.

Antiviral Activity

Research has indicated that benzoxazole derivatives can also exhibit antiviral properties. For example, certain compounds have shown protective activity against tobacco mosaic virus (TMV) with inhibition rates exceeding 50% at specific concentrations . The structural modifications in these compounds are crucial for enhancing their antiviral potency.

Anticancer Potential

Benzoxazole derivatives are being investigated for their anticancer properties. Compounds containing this scaffold have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition related to cancer pathways . The trifluoromethyl substitution is believed to enhance bioavailability and target interaction, making these compounds promising candidates for further development in cancer therapy.

Agricultural Applications

The agricultural sector has shown interest in benzoxazole derivatives due to their potential as fungicides and herbicides. Research has indicated that compounds in this class can effectively inhibit plant pathogenic fungi such as Fusarium solani and Colletotrichum gloeosporioides. In controlled studies, certain derivatives exhibited moderate antifungal activity comparable to established fungicides . The ability to modify the chemical structure allows for tailored applications in crop protection.

Material Science Applications

This compound has potential applications in material science as well. The unique electronic properties imparted by the trifluoromethyl group make it suitable for use in:

- Fluorescent Probes : Compounds derived from benzoxazoles are being explored as fluorescent sensors for detecting metal ions and pH changes due to their high sensitivity and selectivity .

- Chemosensors : The structural characteristics of benzoxazoles lend themselves well to development as chemosensors for various applications, including environmental monitoring.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Heterocyclic Core Modifications

Key Insights :

Substituent Effects

- Bromine Position : In 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole (CAS 2620-76-0), bromine is on the phenyl substituent rather than the core, reducing electronic effects on the heterocycle but enabling π-π stacking in crystal structures .

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy (-OCF₃) group in 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole offers greater steric bulk and altered electron distribution compared to -CF₃, impacting binding affinity in antimicrobial agents .

Cross-Coupling Potential

- The bromine in this compound facilitates Suzuki-Miyaura or Ullmann couplings, similar to 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine (CAS 676348-24-6), which is used in synthesizing kinase inhibitors .

- In contrast, 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene (CymitQuimica) lacks a heterocyclic core, limiting its utility in constructing fused-ring systems .

Functionalization Pathways

- The chloromethyl group in 4-Bromo-2-(chloromethyl)-1,3-benzoxazole allows nucleophilic substitution, enabling access to amine- or thiol-functionalized derivatives .

- 4-(Bromomethyl)-2,1,3-benzothiadiazole (CAS 16405-99-5) undergoes similar alkylation reactions but with a benzothiadiazole core that confers fluorescence properties for sensor applications .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in this compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

- Thermal Stability : Benzimidazole derivatives (e.g., ) exhibit higher thermal stability (decomposition >250°C) than benzoxazoles due to extended conjugation and hydrogen-bonding networks.

Biological Activity

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C8H3BrF3N and a molecular weight of 266.01 g/mol, this compound contains a benzoxazole ring, which is known for its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial and anticancer activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves bromination and cyclization reactions. One common method includes brominating 2-(trifluoromethyl)benzoxazole using bromine under controlled conditions to achieve high yield and purity. Another approach may involve trifluoroacetylation followed by cyclization reactions to form the benzoxazole structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of benzoxazoles exhibit activity against mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium kansasii. The compound's structural characteristics contribute to its efficacy in inhibiting specific biological pathways associated with these microorganisms .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | 2.0 µg/mL |

| Derivative A | M. kansasii | 1.5 µg/mL |

| Derivative B | E. coli | 10 µg/mL |

| Derivative C | S. aureus | 5 µg/mL |

The antimicrobial activity was assessed using standard methods such as the tube dilution technique to determine the MIC values against various bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For instance, compounds derived from benzoxazoles have been tested against human colorectal carcinoma (HCT116) cell lines using the Sulforhodamine B assay.

Table 2: Anticancer Activity of Benzoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | HCT116 | 24.5 |

| Derivative D | HCT116 | 29.2 |

| Derivative E | HCT116 | 35.6 |

The results showed that the tested compounds exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as bromine and trifluoromethyl significantly enhances the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzene ring can lead to improved potency against microbial and cancer cell lines .

Figure: Structure-Activity Relationship Analysis

- Substituents : The introduction of various substituents on the benzoxazole core can lead to enhanced interactions with biological targets.

- Positioning : Substituents at ortho or para positions often yield better biological responses compared to meta substitutions.

Case Studies

Recent studies have explored the potential of this compound in drug development:

- Study on Mycobacterial Inhibition : A study demonstrated that derivatives showed promising results in inhibiting DprE1 enzyme activity crucial for M. tuberculosis survival . The most effective compounds exhibited IC50 values in the low micromolar range.

- Anticancer Research : Another research project focused on synthesizing novel benzoxazole derivatives aimed at targeting cancer cells, revealing that specific modifications could significantly enhance anticancer efficacy while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a brominated benzoxazole precursor (e.g., 4-bromo-2-(trifluoromethyl)benzonitrile ) can undergo cyclization in the presence of catalysts like Cu(I) or Pd(0). Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometry of reagents to improve yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers characterize the electronic properties of the trifluoromethyl group in this compound?

- Methodology : Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP ) can predict electron-withdrawing effects of the -CF₃ group. Experimental validation includes Hammett substituent constant analysis via UV-Vis spectroscopy or electrochemical methods (cyclic voltammetry) to measure redox potentials influenced by the -CF₃ group .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₃ coupling patterns.

- FT-IR : Confirm C-F stretches (1100–1200 cm⁻¹) and benzoxazole C=N/C-O bands (1600–1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.97 for C₈H₃BrF₃NO) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?

- Methodology : The electron-withdrawing -CF₃ group directs electrophilic substitution to the para position of the benzoxazole ring, while the bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Computational modeling (e.g., NBO analysis ) quantifies charge distribution, while kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄) assess steric hindrance effects .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of the bromine atom?

- Methodology : Use of bulky ligands (e.g., XPhos) reduces β-hydride elimination. Low-temperature reactions (<50°C) in anhydrous solvents (THF or toluene) minimize dehalogenation. Monitoring via GC-MS or ¹⁹F NMR detects intermediates like trifluoroacetate byproducts .

Q. How does the crystal packing of this compound affect its physicochemical stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.